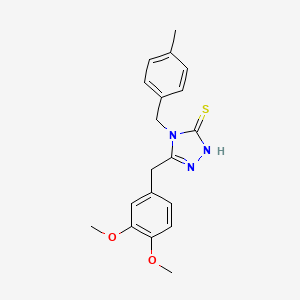

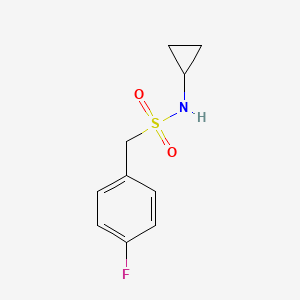

![molecular formula C20H18O3 B4583173 4,7-dimethyl-5-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4583173.png)

4,7-dimethyl-5-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one

Overview

Description

Synthesis Analysis

The synthesis of chromene derivatives often involves multi-step reactions, including cyclization processes that result in the formation of the chromene core. A reported method involves the base-catalyzed reaction of suitable precursors to form adducts, which then undergo cyclization to yield the chromene structure. For example, the synthesis of substituted and unsubstituted 2,4-diaryl-5-oxo-5,6,7,8-tetrahydro-2-chromenes has been demonstrated, highlighting the versatility of synthetic approaches to these compounds (Ahmed et al., 2002).

Molecular Structure Analysis

The molecular structure of chromene derivatives is central to their chemical behavior and interaction with other molecules. X-ray crystallography and computational methods such as Density Functional Theory (DFT) are commonly used to elucidate the geometries and electronic structures of these compounds. For instance, studies have detailed the crystal structure and electronic properties of chromene derivatives, providing insights into their stability and reactivity patterns (Ramazani et al., 2019).

Chemical Reactions and Properties

Chromene derivatives participate in a variety of chemical reactions, including photochemical processes and interactions with biomolecules. The reactivity is influenced by the chromene core's electronic configuration, as well as substituents present on the ring system. For example, photochemical synthesis of pyrano[2,3-c]chromen-2(3H)-ones from chromenones through intramolecular coupling has been explored, showcasing the potential of chromene derivatives in synthetic organic chemistry (Jindal et al., 2014).

Physical Properties Analysis

The physical properties of chromene derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are determined by the molecular structure and can be tailored through chemical synthesis. Research on the crystal structure of chromene compounds provides valuable data for understanding their physical characteristics and potential applications (Manolov et al., 2008).

Chemical Properties Analysis

The chemical properties of chromene derivatives, such as reactivity towards nucleophiles or electrophiles, are integral to their utility in organic synthesis and potential pharmacological applications. Studies on the interaction of chromene derivatives with various reagents can shed light on their potential uses in the synthesis of complex organic molecules or in the design of new materials (Mandala et al., 2013).

Scientific Research Applications

Synthesis and Chemical Properties :Chromene derivatives have been widely synthesized for their diverse chemical and biological properties. For instance, oxiranes of nitrochromenes have been synthesized, highlighting their potential as antitumor agents due to their alkylating properties, which could be activated by bioreduction to reactive oxiranes (Brown & Lewis, 1992). Moreover, novel synthesis methods have enabled the creation of chromene derivatives with improved yields and green chemistry approaches, such as the use of CoFe2O4 nanoparticles in aqueous ethanol medium for the synthesis of tetrahydro-4H-chromene derivatives, showcasing an eco-friendly, efficient protocol (Rajput & Kaur, 2013).

Biological and Pharmacological Applications :Chromene-based compounds have shown significant potential in pharmacological applications. For example, certain chromene derivatives have demonstrated promising antioxidant and antihyperglycemic activities, indicating their potential as therapeutic agents for managing oxidative stress and diabetes (Kenchappa et al., 2017). Additionally, chromene compounds have been explored for their antimicrobial properties, with some showing activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antimicrobial agents (Budzisz, Nawrot, & Małecka, 2001).

properties

IUPAC Name |

4,7-dimethyl-5-[(E)-3-phenylprop-2-enoxy]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c1-14-11-17(20-15(2)13-19(21)23-18(20)12-14)22-10-6-9-16-7-4-3-5-8-16/h3-9,11-13H,10H2,1-2H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXWGJWCZLVEKY-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

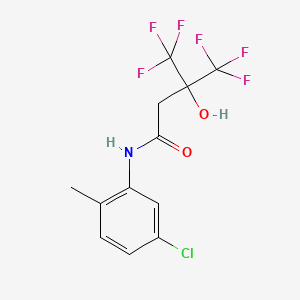

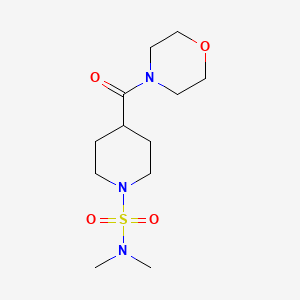

![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4583107.png)

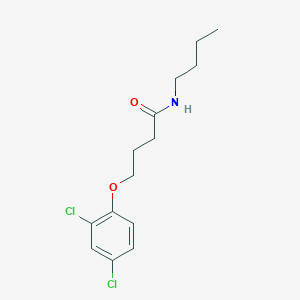

![N-bicyclo[2.2.1]hept-2-yl-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4583124.png)

![1-[(2,5-difluorophenyl)sulfonyl]-2-(2-furyl)pyrrolidine](/img/structure/B4583134.png)

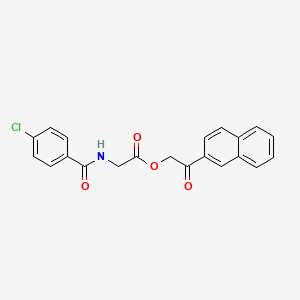

![diethyl [1,4-phenylenebis(methylene)]biscarbamate](/img/structure/B4583157.png)

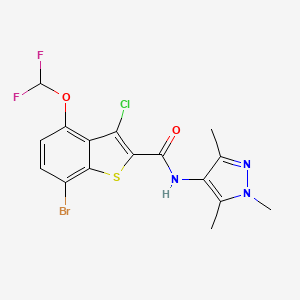

![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4583164.png)

![N-[3-(acetylamino)-4-methylphenyl]-2-chlorobenzamide](/img/structure/B4583175.png)

![N-cyclooctyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4583181.png)